REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[CH3:12])[NH:8][C:7](=[O:13])[C:6](=[O:14])[NH:5]2.[N+:15]([O-])([OH:17])=[O:16]>>[CH3:12][C:11]1[C:10]([N+:15]([O-:17])=[O:16])=[C:9]2[C:4](=[CH:3][C:2]=1[CH3:1])[NH:5][C:6](=[O:14])[C:7](=[O:13])[NH:8]2
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C2NC(C(NC2=CC1C)=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 20° C. for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
using cooling when necessary
|
Type
|
TEMPERATURE
|
Details
|
to maintain this temperature
|
Type
|
ADDITION
|
Details
|
The solution was poured into iced water
|
Type
|
FILTRATION
|
Details
|
the resulting solid filtered off
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 75° C.
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=C2NC(C(NC2=CC1C)=O)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.44 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |